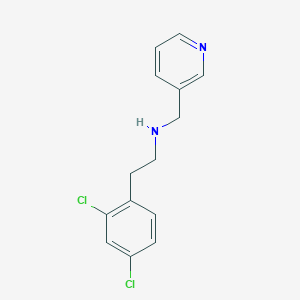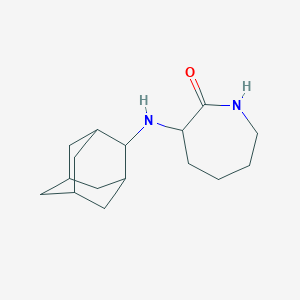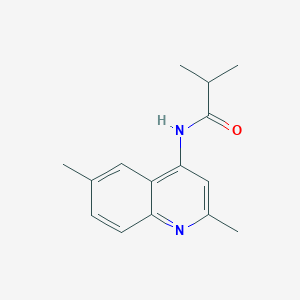
2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)ethanamine, also known as desipramine, is a tricyclic antidepressant drug that is commonly used in the treatment of depression and anxiety disorders. Desipramine is a potent inhibitor of the reuptake of norepinephrine, which is a neurotransmitter that is involved in the regulation of mood, cognition, and behavior.
Mécanisme D'action
Desipramine acts by inhibiting the reuptake of norepinephrine, which leads to an increase in the concentration of norepinephrine in the synaptic cleft. This increase in norepinephrine concentration is believed to be responsible for the antidepressant and anxiolytic effects of 2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)ethanamine. In addition, this compound also has some affinity for serotonin and dopamine reuptake transporters, but its effects on these neurotransmitters are weaker than its effects on norepinephrine.
Biochemical and Physiological Effects:
Desipramine has several biochemical and physiological effects that contribute to its antidepressant and anxiolytic effects. It increases the concentration of norepinephrine in the synaptic cleft, which leads to an increase in the activation of postsynaptic alpha- and beta-adrenergic receptors. This activation leads to an increase in the activity of the noradrenergic system, which is involved in the regulation of mood, cognition, and behavior. Desipramine also has some affinity for muscarinic acetylcholine receptors, which may contribute to its anticholinergic side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Desipramine has several advantages for lab experiments. It is a well-established drug that has been extensively studied in scientific research. It has a relatively long half-life, which allows for once-daily dosing in animal studies. Desipramine also has a low potential for abuse and dependence, which makes it a safer drug to use in lab experiments compared to other antidepressant drugs. However, 2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)ethanamine also has some limitations for lab experiments. It has a narrow therapeutic index, which means that the dose-response relationship is steep. This makes it difficult to titrate the dose in animal studies. In addition, this compound has some anticholinergic side effects, which may affect the results of cognitive tests in animal studies.
Orientations Futures
Desipramine has several potential future directions for scientific research. One potential direction is the use of 2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)ethanamine in combination with other drugs for the treatment of depression and anxiety disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to investigate the potential use of this compound in the treatment of these diseases.
Méthodes De Synthèse
Desipramine can be synthesized by the reaction of 2,4-dichlorobenzyl chloride with 3-pyridinemethanol in the presence of a base such as sodium hydroxide. The reaction yields 2-(2,4-dichlorophenyl)-N-(3-pyridinylmethyl)ethanamine as a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Desipramine has been extensively studied in scientific research for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, panic disorder, and post-traumatic stress disorder. Desipramine has also been studied for its potential use in the treatment of neuropathic pain, attention deficit hyperactivity disorder, and obsessive-compulsive disorder.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-13-4-3-12(14(16)8-13)5-7-18-10-11-2-1-6-17-9-11/h1-4,6,8-9,18H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYSXRTTSZVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B4889538.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B4889544.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4889552.png)
![1-(4-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889557.png)
![ethyl 4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4889559.png)
![4-[(3-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B4889560.png)

![7,8-dimethoxy-5-(2-methoxyphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4889570.png)
![8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4889571.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889579.png)
